Macranthoside B Exhibits Superior In Vitro Cytotoxicity in HL-60 Leukemia Cells Compared to Broad-Spectrum Activity
Macranthoside B (MB) demonstrates pronounced cytotoxicity against human acute promyelocytic leukemia HL-60 cells with an IC50 value of 3.8 µM [1]. This potency is markedly higher than its general antiproliferative activity across a broader panel of cancer cell lines, where IC50 values range from 10-20 µM [2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 3.8 µM in HL-60 cells |
| Comparator Or Baseline | 10-20 µM in various cancer cell lines (broad panel) |
| Quantified Difference | ~3-5 fold lower IC50 (higher potency) in HL-60 cells vs. general cancer cell lines |
| Conditions | Cell viability assay; HL-60 human acute promyelocytic leukemia cells vs. multiple cancer cell lines |
Why This Matters
This cell line-specific potency suggests MB may be preferentially suited for leukemia-focused research programs rather than general anticancer screening.
- [1] Guan F, Shan Y, Zhao X, Zhang D, Wang M, Feng X. Apoptosis and membrane permeabilisation induced by macranthoside B on HL-60 cells. Nat Prod Res. 2011 Feb;25(4):332-40. View Source
- [2] Wang J, Zhao XZ, Qi Q, Tao L, Zhao Q, Mu R, Gu HY, Wang M, Feng X, Guo QL. Macranthoside B, a hederagenin saponin extracted from Lonicera macranthoides and its anti-tumor activities in vitro and in vivo. Food Chem Toxicol. 2009 Jul;47(7):1716-21. View Source
